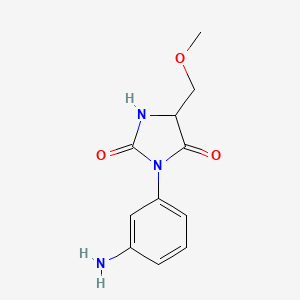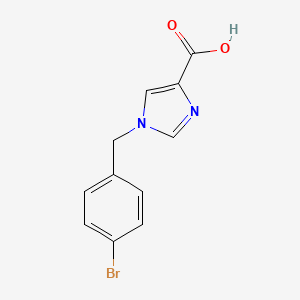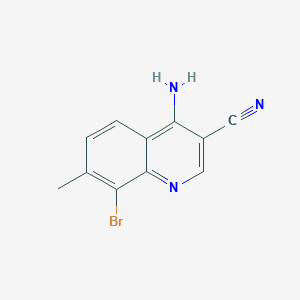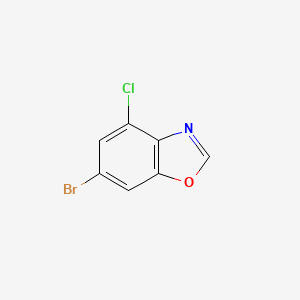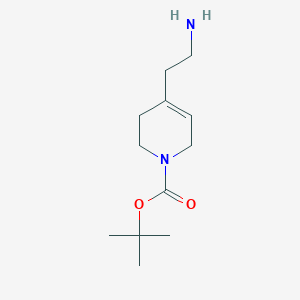
Tert-butyl 4-(2-aminoethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Tert-butyl 4-(2-aminoethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate, also known as TBTAE, is a synthetic compound belonging to the pyridine family of compounds. It is a white crystalline solid that is soluble in water and organic solvents. TBTAE has a wide range of applications in the pharmaceutical, agrochemical, and organic synthesis industries. It is used as an intermediate for the synthesis of a variety of drugs and agrochemicals, and as a catalyst for organic reactions. TBTAE is also used in the synthesis of chiral compounds, and in the development of new drugs and agrochemicals.
Wissenschaftliche Forschungsanwendungen
-
Synthesis and Pharmacological Activities of Schiff Bases with Some Transition Metal Complexes
- Application Summary : Schiff bases transition metal complexes have received significant attention in the scientific community for their versatile applications. The incorporation of metals to Schiff base ligands attracts much attention, since the metals and Schiff base ligands coordinated via bonding. Thus, chelation effects will enhance and improve the biological activities of the derivatives of the title compound .
- Methods of Application : The synthesis of Schiff base ligands and their complexes with metals Cu (II), Pt (II), Ni (II), Pd (II), Ru (II, III), V (III), Cd (II), Zn (II), Co (II, III) and Mn (II, III) will be presented .
- Results or Outcomes : Most of these derivatives displayed broad range bioactivities including antibacterial, antifungal, antituberclosis, antimalarial, antioxidant, antidiabetic, anti-inflammatory and anticancer activities .
-
Tert-butyl N-[4-(2-aminoethyl)phenyl]carbamate
- Application Summary : Tert-butyl N-[4-(2-aminoethyl)phenyl]carbamate, commonly known as tBoc-phenylethylamine, is a chemical compound with the molecular formula C15H24N2O2. It is an amine-containing organic compound that represents a fundamental building block for numerous biologically active compounds such as pharmaceuticals, agrochemicals, and materials science.
- Methods of Application : The standard synthesis method of tBoc-phenylethylamine involves treating the isopropyl carbamate ester of phenylethylamine with tert-butyl chloroformate. The reaction is carried out under ambient to low temperature, and the resulting product is then purified using various techniques such as recrystallization and column chromatography.
- Results or Outcomes : Identification of the compound is done through Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS). Analytical methods are critical in the identification and quantification of tBoc-phenylethylamine in various industrial formulations.
-
Synthesis, Characterization, X-ray Diffraction Studies and Biological Evaluation of Tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and Tert-butyl 4- (2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- Application Summary : Two derivatives of N-Boc piperazine were synthesized and characterized. These compounds serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
- Methods of Application : The compounds were synthesized and characterized by FT-IR, 1 H & 13 C NMR and LCMS spectroscopic studies .
- Results or Outcomes : These derived compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
-
2-(tert-Butylamino)ethyl Methacrylate
- Application Summary : 2-(tert-Butylamino)ethyl methacrylate is a chemical compound used in the field of polymer chemistry. It is used as a monomer in the synthesis of polymers .
- Methods of Application : The compound is typically used in a polymerization reaction to form a polymer. The reaction conditions can vary depending on the desired properties of the polymer .
- Results or Outcomes : The resulting polymers can have a variety of properties and uses, depending on the other monomers used in the polymerization and the reaction conditions .
-
Synthesis, Characterization, X-ray Diffraction Studies and Biological Evaluation of Tert-butyl 4- (2-ethoxy-2-oxoethyl)-piperazine-1-carboxylate and Tert-butyl 4- (2-hydrazino-2-oxoethyl)piperazine-1-carboxylate
- Application Summary : Two derivatives of N-Boc piperazine were synthesized and characterized. These compounds serve as useful building blocks/intermediates in the synthesis of several novel organic compounds such as amides, sulphonamides, Mannich bases, Schiff’s bases, thiazolidinones, azetidinones, and imidazolinones .
- Methods of Application : The compounds were synthesized and characterized by FT-IR, 1 H & 13 C NMR and LCMS spectroscopic studies .
- Results or Outcomes : These derived compounds have shown a wide spectrum of biological activities such as antibacterial, antifungal, anticancer, antiparasitic, antihistamine, and antidepressive activities .
-
2-(tert-Butylamino)ethyl methacrylate
- Application Summary : 2-(tert-Butylamino)ethyl methacrylate is a chemical compound used in the field of polymer chemistry. It is used as a monomer in the synthesis of polymers .
- Methods of Application : The compound is typically used in a polymerization reaction to form a polymer. The reaction conditions can vary depending on the desired properties of the polymer .
- Results or Outcomes : The resulting polymers can have a variety of properties and uses, depending on the other monomers used in the polymerization and the reaction conditions .
Eigenschaften
IUPAC Name |
tert-butyl 4-(2-aminoethyl)-3,6-dihydro-2H-pyridine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H22N2O2/c1-12(2,3)16-11(15)14-8-5-10(4-7-13)6-9-14/h5H,4,6-9,13H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIXOPAWMUCDROQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(=CC1)CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H22N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.32 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Tert-butyl 4-(2-aminoethyl)-1,2,3,6-tetrahydropyridine-1-carboxylate | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

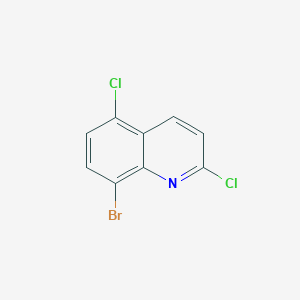
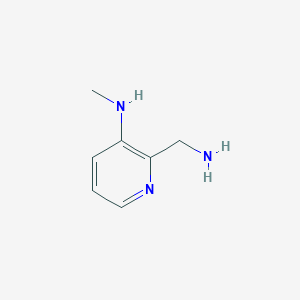
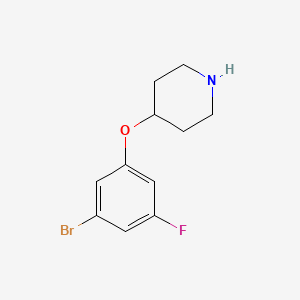
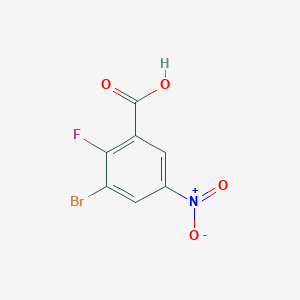
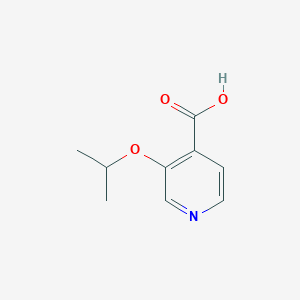
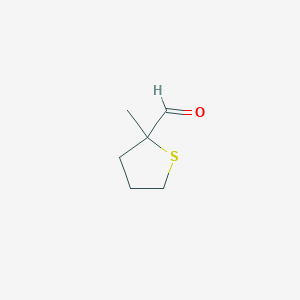
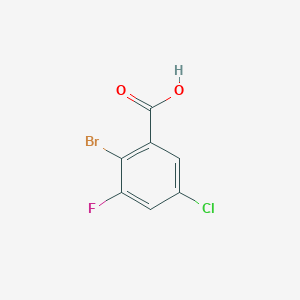
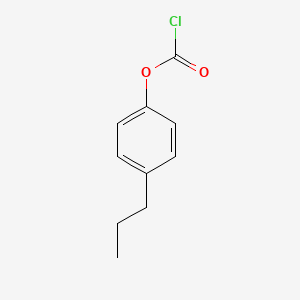
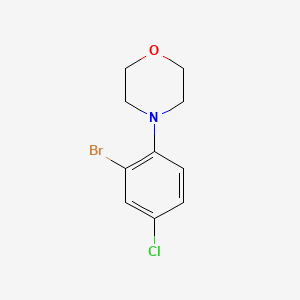
![5'-Bromo-2',3'-dihydrospiro[cyclopropane-1,1'-indene]-3-carboxylic acid](/img/structure/B1380332.png)
